molecular formula C22H13BrN2O3S B5358631 methyl 2-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate

methyl 2-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate

Cat. No. B5358631
M. Wt: 465.3 g/mol
InChI Key: NHLVOKPNFHQFNY-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate, also known as MBBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBBC is a derivative of 2-furylbenzothiazole and is often used as a fluorescent probe in biological studies.

Scientific Research Applications

Methyl 2-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate has been widely used as a fluorescent probe in biological studies. It has been shown to selectively bind to amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been used to detect and quantify reactive oxygen species (ROS) in cells, which play a crucial role in various physiological and pathological processes. Furthermore, this compound has been used as a photosensitizer for photodynamic therapy (PDT), a non-invasive cancer treatment that involves the use of light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells.

Mechanism of Action

The mechanism of action of methyl 2-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate involves its ability to interact with specific biomolecules and generate fluorescence signals. In the case of amyloid fibrils, this compound binds to the fibrils and undergoes a conformational change that results in enhanced fluorescence emission. Similarly, in the case of ROS detection, this compound reacts with ROS and generates a fluorescent signal that can be detected using fluorescence microscopy or spectroscopy. In the case of PDT, this compound is activated by light and generates singlet oxygen, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal cytotoxicity and does not interfere with cellular metabolism. It has also been shown to be highly selective for specific biomolecules, which makes it a valuable tool for studying biological processes. Furthermore, this compound has been shown to have good photostability, which enables long-term imaging studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 2-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate is its high selectivity for specific biomolecules, which makes it a valuable tool for studying biological processes. Furthermore, its good photostability enables long-term imaging studies. However, one of the limitations of this compound is its limited water solubility, which can affect its ability to penetrate cell membranes and interact with intracellular targets.

Future Directions

There are several future directions for methyl 2-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate research. One area of research is the development of this compound-based probes for specific biomolecules and cellular structures. Another area of research is the optimization of this compound synthesis methods to improve its water solubility and bioavailability. Furthermore, the use of this compound in combination with other imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI) could provide valuable insights into biological processes in vivo.

Synthesis Methods

The synthesis of methyl 2-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate involves the reaction of 2-furylbenzothiazole with malononitrile and bromoacetyl bromide in the presence of potassium carbonate. The resulting product is then treated with methyl iodide to yield this compound. The reaction scheme is shown below:

properties

IUPAC Name

methyl 2-[5-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]furan-2-yl]-5-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrN2O3S/c1-27-22(26)17-11-14(23)6-8-16(17)19-9-7-15(28-19)10-13(12-24)21-25-18-4-2-3-5-20(18)29-21/h2-11H,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLVOKPNFHQFNY-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=CC(=C1)Br)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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